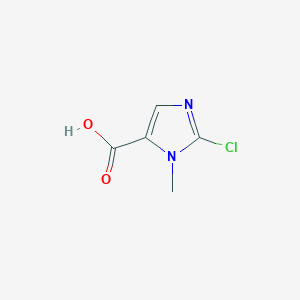

2-氯-1-甲基-1H-咪唑-5-羧酸

描述

2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C5H5ClN2O2 and its molecular weight is 160.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物候选

2-氯-1-甲基咪唑用于开发药物候选 . 这些是潜在的药物,正在进行研究和测试,才能被考虑用于治疗用途 .

过渡金属催化剂的配体

该化合物也被用作过渡金属催化剂的配体 . 配体是与中心金属原子结合形成配位络合物的离子或分子 .

分子功能材料

2-氯-1-甲基咪唑用于创建其他分子功能材料 . 这些是在分子或原子水平上具有特定功能的材料 .

咪唑的合成

咪唑是功能分子中重要的杂环结构单元,在各种应用中得到利用 . 开发新的区域控制合成取代咪唑的方法具有战略意义 .

双萘啶衍生的环状错配结合配体(CMBLs)的制备

该化合物用作羧酸化学选择性酯化的试剂 . 它用于制备双萘啶衍生的环状错配结合配体(CMBLs),这些配体表现出 DNA 重复结合特性 .

作用机制

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets . For instance, some imidazole derivatives are selective inhibitors of nitric oxide synthase, which makes them interesting drug targets in inflammation, neurodegenerative diseases, and tumors of the nervous system .

Mode of Action

Imidazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

It’s worth noting that the storage conditions can impact the stability of the compound .

生化分析

Biochemical Properties

2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions in enzymes and influencing their catalytic activity. For instance, it can interact with metalloenzymes, which are enzymes that contain metal ions as cofactors. The binding of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid to these metal ions can either inhibit or enhance the enzyme’s activity, depending on the nature of the interaction .

Cellular Effects

The effects of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting or activating these kinases, 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses .

Molecular Mechanism

At the molecular level, 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid can change over time. This compound is generally stable under recommended storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At high doses, 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid can exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harm.

Metabolic Pathways

2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of organic substances . The metabolic flux and levels of metabolites can be affected by the presence of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid, leading to changes in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid can affect its accumulation and activity, influencing its overall biological effects.

Subcellular Localization

The subcellular localization of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.

生物活性

2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. It belongs to the imidazole family, which is known for its ability to interact with various biological targets, making it a candidate for pharmaceutical applications.

- Molecular Formula : CHClNO

- Molecular Weight : 160.56 g/mol

- Structure : Contains a chloro group and a carboxylic acid functional group, contributing to its reactivity and biological interactions.

The biological activity of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid is primarily attributed to its ability to interact with enzymes and receptors:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in metabolic pathways where imidazole derivatives are known to modulate enzyme functions.

- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that are critical for cellular functions .

Biological Activities

The compound exhibits a broad spectrum of biological activities, including but not limited to:

- Antimicrobial Activity : Studies have shown varying degrees of antimicrobial effects against both Gram-positive and Gram-negative bacteria. However, some derivatives have demonstrated limited efficacy in vitro against specific strains .

- Antiviral Properties : Similar compounds in the imidazole class have been evaluated for their potential against viral infections, particularly HIV. The mechanism often involves disruption of viral replication processes .

- Anticancer Effects : Research indicates that imidazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Limited activity against MSSA, MRSA | |

| Antiviral | Potential inhibition of HIV replication | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various imidazole derivatives, including 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid. The results showed that while some derivatives had significant zones of inhibition against clinical isolates, others displayed minimal activity. Specifically, compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, revealing the need for further optimization to enhance potency .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid suggests good solubility in polar solvents, which enhances its bioavailability. However, toxicity assessments indicate potential skin and eye irritation upon exposure . These factors are crucial when considering therapeutic applications.

属性

IUPAC Name |

2-chloro-3-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-8-3(4(9)10)2-7-5(8)6/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMYIPIZQODQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698509 | |

| Record name | 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869002-61-9 | |

| Record name | 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。